

# Technical Support Center: Managing Sor-c13 Induced Hypocalcemia in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | Sor-c13 |           |  |  |  |
| Cat. No.:            | B610925 | Get Quote |  |  |  |

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hypocalcemia in mice induced by the investigational drug **Sor-c13**. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is Sor-c13 and how does it cause hypocalcemia?

**Sor-c13** is an investigational synthetic peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 channels are highly expressed in certain tumors, such as ovarian and pancreatic cancer, and play a role in calcium uptake by cancer cells.[1][3] By inhibiting TRPV6, **Sor-c13** aims to reduce cancer cell proliferation and induce apoptosis by limiting their calcium supply.[2][4]

Hypocalcemia, a lowering of calcium levels in the blood, is a potential side effect of **Sor-c13** treatment. This occurs because TRPV6 channels are also involved in calcium absorption in the intestine.[5] Inhibition of these channels can lead to a transient decrease in systemic calcium levels. In a Phase I human clinical trial, transient, asymptomatic Grade 2 hypocalcemia was observed as a dose-limiting toxicity.[6][7]

Q2: What are the clinical signs of hypocalcemia in mice?



While mild hypocalcemia may be asymptomatic, more severe cases in rodents can manifest with neuromuscular signs. Researchers should be vigilant for the following signs in mice treated with **Sor-c13**:

- · Muscle tremors or twitching
- Piloerection (hair standing on end)
- Ataxia (uncoordinated movements)
- · Lethargy or reduced activity
- Seizures in severe cases

It is crucial to closely monitor animals for these signs, especially during the initial hours following **Sor-c13** administration.

Q3: How can I monitor serum calcium levels in mice during my experiment?

Regular monitoring of serum calcium is essential. Blood samples can be collected via standard methods such as tail vein, saphenous vein, or terminal cardiac puncture. Serum calcium levels can be measured using a variety of commercially available assays, including colorimetric assays or atomic absorption spectrophotometry.[8] It is recommended to establish a baseline calcium level for each mouse before initiating treatment with **Sor-c13**.

## **Troubleshooting Guide**

Issue: I have administered **Sor-c13** to my mice and am concerned about potential hypocalcemia. What is the first step?

#### Solution:

- Observe the mice closely for any clinical signs of hypocalcemia as listed in FAQ 2.
- Collect a blood sample to measure serum calcium levels. A significant drop from baseline levels would confirm hypocalcemia.



 Be prepared to intervene with calcium supplementation if necessary, as outlined in the protocols below.

Issue: My mouse is showing signs of hypocalcemia after **Sor-c13** administration. What is the immediate course of action?

#### Solution:

If a mouse is symptomatic, immediate intervention is required.

- Administer a bolus of calcium gluconate. The appropriate dosage will need to be determined
  for your specific experimental model, but a common starting point is 1 ml/kg of a 10%
  calcium gluconate solution administered intravenously or intraperitoneally.
- Monitor the mouse continuously for resolution of symptoms.
- Follow up with maintenance calcium and vitamin D supplementation in the diet or drinking water to prevent recurrence.

## Experimental Protocols & Data Sor-c13 Dosage Information

While specific dose-response data for **Sor-c13** induced hypocalcemia in mice is not readily available in the public domain, data from human clinical trials and preclinical toxicology studies in other species can provide a reference point. Researchers should perform a dose-escalation study in a small cohort of mice to determine the optimal therapeutic dose with manageable hypocalcemia.



| Study Type                | Species | Dosage                    | Observations                                                                       | Reference |
|---------------------------|---------|---------------------------|------------------------------------------------------------------------------------|-----------|
| Phase I Clinical<br>Trial | Human   | 1.375 - 6.2<br>mg/kg (IV) | Transient, asymptomatic Grade 2 hypocalcemia observed as a dose-limiting toxicity. | [6][7]    |
| Preclinical<br>Toxicology | Rat     | Up to 200<br>mg/kg/day    | No Observable<br>Adverse Effect<br>Level (NOAEL)<br>established.                   | [1]       |
| Preclinical<br>Toxicology | Dog     | Up to 20 mg/kg            | No Observable<br>Adverse Effect<br>Level (NOAEL)<br>established.                   | [1]       |

# Sample Protocol for Calcium and Vitamin D Supplementation in Mice

This protocol is a general guideline and should be optimized for your specific experimental needs.



| Supplement                      | Route of<br>Administration | Preventative<br>Dosage (in diet) | Therapeutic<br>Dosage (in<br>drinking water) | Notes                                                            |
|---------------------------------|----------------------------|----------------------------------|----------------------------------------------|------------------------------------------------------------------|
| Calcium                         | Diet or Drinking<br>Water  | 1% calcium in standard chow      | 0.5-1% calcium<br>gluconate                  | Ensure thorough mixing in diet or complete dissolution in water. |
| Vitamin D3<br>(Cholecalciferol) | Diet or Drinking<br>Water  | 1,000 - 2,000<br>IU/kg of diet   | 150-600 IU/day<br>in drinking water          | Vitamin D enhances intestinal calcium absorption.                |

It is critical to note that these are starting recommendations. The optimal supplementation strategy will depend on the dose of **Sor-c13** used, the strain of mice, and the baseline diet.

# Visualizations Signaling Pathway of Sor-c13 Induced Hypocalcemia









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling vitamin D insufficiency and moderate deficiency in adult mice via dietary cholecalciferol restriction PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Yearly-Dose Vitamin D Supplementation on Muscle Function in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Supplementation in Laboratory-Bred Mice: An In Vivo Assay on Gut Microbiome and Body Weight PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Managing Sor-c13 Induced Hypocalcemia in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610925#managing-sor-c13-induced-hypocalcemia-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com